molecular formula C17H18N4O B1242983 2-(4-Methylpiperazin-1-Yl)benzo[c][1,5]naphthyridin-6(5h)-One CAS No. 433726-76-2

2-(4-Methylpiperazin-1-Yl)benzo[c][1,5]naphthyridin-6(5h)-One

货号 B1242983
CAS 编号: 433726-76-2
分子量: 294.35 g/mol
InChI 键: YRVTWLAUEOBDFG-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-(4-Methylpiperazin-1-Yl)benzo[c][1,5]naphthyridin-6(5h)-One, also known as 2-(4-Methylpiperazin-1-Yl)benzo[c][1,5]naphthyridin-6(5h)-One, is a useful research compound. Its molecular formula is C17H18N4O and its molecular weight is 294.35 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(4-Methylpiperazin-1-Yl)benzo[c][1,5]naphthyridin-6(5h)-One suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-Methylpiperazin-1-Yl)benzo[c][1,5]naphthyridin-6(5h)-One including the price, delivery time, and more detailed information at info@benchchem.com.

属性

CAS 编号

433726-76-2

产品名称

2-(4-Methylpiperazin-1-Yl)benzo[c][1,5]naphthyridin-6(5h)-One

分子式

C17H18N4O

分子量

294.35 g/mol

IUPAC 名称

2-(4-methylpiperazin-1-yl)-5H-benzo[c][1,5]naphthyridin-6-one

InChI

InChI=1S/C17H18N4O/c1-20-8-10-21(11-9-20)15-7-6-14-16(19-15)12-4-2-3-5-13(12)17(22)18-14/h2-7H,8-11H2,1H3,(H,18,22)

InChI 键

YRVTWLAUEOBDFG-UHFFFAOYSA-N

SMILES

CN1CCN(CC1)C2=NC3=C(C=C2)NC(=O)C4=CC=CC=C43

规范 SMILES

CN1CCN(CC1)C2=NC3=C(C=C2)NC(=O)C4=CC=CC=C43

同义词

2-(4-methyl-piperazin-1-yl)-5H-benzo(c)(1,5)naphthyridin-6-one
2-(4-methylpiperazin-1-yl)-5H-benzo(c)(1,5)naphthyridin-6-one
2-Mepip-BNO
GPI 16539
GPI-16539

产品来源

United States

Synthesis routes and methods

Procedure details

Under argon, 2,5-dichloro-3-nitropyridine (666 mg, 3.18 mmol) was dissolved in toluene (45 ml), and aqueous potassium carbonate solution (2M, 3.47 ml) was added. After 5 minutes of stirring at room temperature, 2-diisopropylaminocarbonylphenylboronic acid (1000 mg, 3.81 mmol) and tetrakis(triphenylphosphine)palladium(0) (110 mg, 0.09 mmol) were added. The resulting reaction mixture was stirred at 80° C. for 13 h and, after cooling to room temperature, concentrated under reduced pressure. After addition of water and ethyl acetate, the aqueous phase was extracted repeatedly with ethyl acetate. The combined organic phases were dried over magnesium sulphate, filtered off and concentrated under reduced pressure. Purification by column chromatography (gradient ethyl acetate/n-heptane) of the residue that remained gave the first synthesis intermediate 2-[6-chloro-3-nitropyridin-2-yl]-N,N-diisopropylbenzamide (560 mg, 49% of theory) in the form of a colourless solid. 2-[6-Chloro-3-nitropyridin-2-yl]-N,N-diisopropylbenzamide (270 mg, 0.75 mmol) was then dissolved in abs. tetrahydrofuran, and 1-methylpiperazine (0.17 ml, 1.49 mmol) and N,N-diisopropylethylamine (0.14 ml, 0.82 mmol) were added. The resulting reaction solution was stirred at 65° C. for 5 h, ethyl acetate and water were added after cooling to room temperature and the aqueous phase was re-extracted repeatedly with ethyl acetate. The combined organic phases were dried over magnesium sulphate, filtered and concentrated under reduced pressure. Without further purification, the resulting 2-[3-(nitro)-6-(4-methylpiperazin-1-yl)pyridin-2-yl]-N,N-diisopropylbenzamide (300 mg, 94% of theory) was dissolved under argon in a high pressure reaction vessel in methanol, and palladium on carbon (Pd content 10%, water-moist, 40 mg) was added. Hydrogen was then introduced, and the mixture was stirred at room temperature and a pressure of 2 bar for two hours. The reaction mixture was then filtered off through Celite, the filter cake was washed with methanol and the filtrate was concentrated under reduced pressure. Without further purification, the resulting 2-[3-amino-6-(4-methylpiperazin-1-yl)pyridin-2-yl]-N,N-diisopropylbenzamide (220 mg, 79% of theory) was dissolved in abs. tetrahydrofuran and, after 5 min of stirring at room temperature, cooled to −65° C. Lithium diisopropylamide (179 mg, 1.67 mmol) was then slowly added a little at a time, and the resulting reaction mixture was stirred at −65° C. for 10 min and then warmed to room temperature over a period of 1 h. After careful addition of water, the aqueous phase was repeatedly extracted thoroughly with ethyl acetate. The combined organic phases were dried over magnesium sulphate, filtered off and concentrated under reduced pressure. Purification of the residue that remained by column chromatography (gradient ethyl acetate/n-heptane) gave 2-(4-methylpiperazin-1-yl)benzo[c]-1,5-naphthyridin-6(5H)-one (90 mg, 52% of theory) in the form of a colourless solid. 1H-NMR (400 MHz, CD3OD δ, ppm) 8.78 (d, 1H), 8.39 (s, 1H), 7.89 (dd, 1H), 7.71 (dd, 1H), 7.60 (d, 1H), 7.10 (d, 1H), 3.72 (m, 4H), 3.32 (s, 3H), 2.65 (m, 4H); 13C-NMR (100 MHz, CD3OD δ, ppm) 163.3, 156.9, 137.2, 134.9, 133.9, 129.9, 128.3, 128.0, 127.4, 125.9, 124.9, 111.5, 55.8, 46.4, 46.2.
Quantity
270 mg
Type
reactant
Reaction Step One
Quantity
179 mg
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
0.17 mL
Type
reactant
Reaction Step Five
Quantity
0.14 mL
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。